1-((12-Bromododecyl)oxy)-4-iodobenzene
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Overview
Description
1-((12-Bromododecyl)oxy)-4-iodobenzene is a compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a bromododecyl group and an iodine atom attached to a benzene ring, making it a versatile molecule for synthetic and industrial applications.
Preparation Methods
The synthesis of 1-((12-Bromododecyl)oxy)-4-iodobenzene typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The starting material, dodecanol, undergoes bromination to form 12-bromododecanol.
Etherification: The bromododecanol is then reacted with 4-iodophenol in the presence of a base to form the desired ether linkage, resulting in this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-((12-Bromododecyl)oxy)-4-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution with a thiol can replace the bromine atom with a thiol group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases, nucleophiles, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((12-Bromododecyl)oxy)-4-iodobenzene has several scientific research applications, including:
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Mechanism of Action
The mechanism of action of 1-((12-Bromododecyl)oxy)-4-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromododecyl and iodine groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
1-((12-Bromododecyl)oxy)-4-iodobenzene can be compared with other similar compounds, such as:
1-((12-Bromododecyl)oxy)-4-bromobenzene: This compound has a bromine atom instead of an iodine atom, which can affect its reactivity and applications.
1-((12-Bromododecyl)oxy)-4-chlorobenzene: The presence of a chlorine atom instead of iodine can lead to different chemical and physical properties.
1-((12-Bromododecyl)oxy)-4-fluorobenzene: The fluorine atom can impart unique properties, such as increased stability and different reactivity patterns.
The uniqueness of this compound lies in the combination of the bromododecyl and iodine groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
878476-53-0 |
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Molecular Formula |
C18H28BrIO |
Molecular Weight |
467.2 g/mol |
IUPAC Name |
1-(12-bromododecoxy)-4-iodobenzene |
InChI |
InChI=1S/C18H28BrIO/c19-15-9-7-5-3-1-2-4-6-8-10-16-21-18-13-11-17(20)12-14-18/h11-14H,1-10,15-16H2 |
InChI Key |
XECDGHIPFKQZQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCCCCCCCBr)I |
Origin of Product |
United States |
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